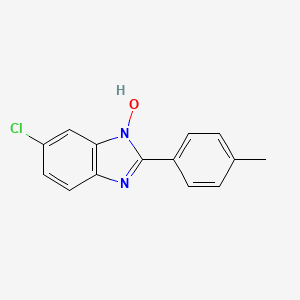

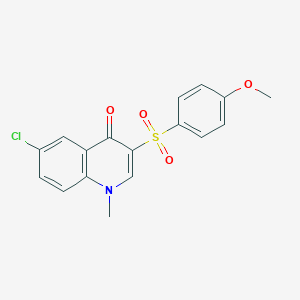

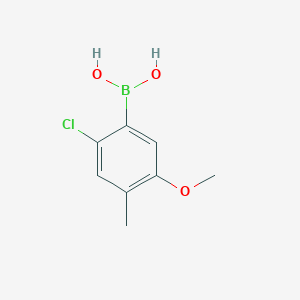

6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, also known as CMPB, is an organochlorine compound used in a variety of scientific research applications. It is a highly versatile compound that is both easily synthesized and manipulated in the laboratory. CMPB has a wide range of biochemical and physiological effects, and its versatility makes it a useful tool for studying a variety of biological processes.

Applications De Recherche Scientifique

Anticancer Applications

The benzimidazole nucleus is a prominent structure in many pharmacologically active molecules, particularly in anticancer agents. Derivatives of benzimidazole, such as 6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-ol, have been studied for their potential to inhibit cancer cell growth. They may work by interfering with microtubule dynamics or by inhibiting enzymes critical for DNA replication and cell division .

Antimicrobial and Antibacterial Properties

Benzimidazole derivatives are known for their antimicrobial properties. They can act as inhibitors against a variety of bacterial strains, contributing to their potential use in treating bacterial infections. The chloro and methylphenyl groups may enhance these properties by affecting the compound’s ability to bind to bacterial enzymes or proteins .

Antiviral Activity

Compounds with a benzimidazole core have shown promise as antiviral agents. They may interfere with viral replication by targeting viral enzymes or by integrating into viral DNA, thus preventing the virus from multiplying. This makes them candidates for the treatment of diseases caused by viruses .

Antifungal Uses

The structural features of benzimidazole derivatives, including the presence of a chloro substituent, contribute to their antifungal activity. They can inhibit the growth of various fungi, which is beneficial for treating fungal infections in agriculture and medicine .

Cardiovascular Therapeutics

Some benzimidazole derivatives have been explored for their cardiovascular effects. They may act as calcium channel blockers or adenosine receptor antagonists, which can be useful in managing hypertension and other cardiovascular disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of benzimidazole derivatives stem from their ability to modulate inflammatory pathways and reduce pain perception. This makes them potential candidates for the development of new pain relief medications .

Antidiabetic Potential

Research has indicated that benzimidazole compounds may have applications in treating diabetes. They can act as inhibitors of enzymes like DPP-IV, which play a role in glucose metabolism, thereby helping to regulate blood sugar levels .

Neuroprotective Actions

Benzimidazole derivatives have been studied for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival .

Propriétés

IUPAC Name |

6-chloro-1-hydroxy-2-(4-methylphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17(14)18/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLCKHLOMLWCAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)

![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)

![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)

![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)

![3-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2947264.png)